(2E)-3-{4-Methoxy-3-[(2-methyl-1H-imidazol-1-YL)-methyl]phenyl}acrylic acid
Overview
Description
“(2-{[2-(1H-Imidazol-1-yl)phenyl]ethynyl}phenyl)boronic acid” is a chemical compound with the molecular formula C17H13BN2O2 . It has an average mass of 288.108 Da and a monoisotopic mass of 288.106995 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to an imidazole ring through an ethynyl linkage .Scientific Research Applications
Corrosion Protection
- Application : The compound has been used to form self-assembled films on iron surfaces, offering protection against iron corrosion. Electrochemical impedance spectroscopy and polarization curves techniques have demonstrated its effective inhibitory ability against corrosion, especially with prolonged immersion times (Zhang et al., 2009).
Polymer Modification
- Application : This compound, as a part of a broader group of acrylic acids, has been involved in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels. These modifications, achieved through radiation-induced processes and condensation reactions, have shown potential for enhanced thermal stability and biological activities, indicating applications in medical and material science fields (H. M. Aly & H. L. A. El-Mohdy, 2015).
Synthesis of Heterocyclic Compounds
- Application : This chemical has been utilized in the synthesis of various nitrogen-containing heterocycles, serving as a key intermediate. These synthetic pathways are crucial for developing new chemical entities in pharmaceutical research (Alexandra S. Golubenkova et al., 2020).
Development of Photoinduced Materials
- Application : Its derivatives have been used in the synthesis of azo polymers with electronic push and pull structures. These materials exhibit significant photoinduced birefringence and surface relief grating behavior, suggesting their potential in photonic applications (H. Cao et al., 2008).
Coordination Polymers and Metal-Organic Frameworks
- Application : The compound has been a key ligand in forming new transition metal complexes and coordination polymers. These have been characterized for their potential in various applications, including electrochemical analysis and supramolecular architecture (P. Liang et al., 2014).
Solar Cell Enhancement
- Application : Derivatives of this compound have been incorporated in the engineering of porphyrin sensitizers for dye-sensitized solar cells (DSSC). These modifications have shown to increase the efficiency of DSSCs, highlighting its relevance in renewable energy technologies (Giribabu Lingamallu et al., 2022).
properties
IUPAC Name |
(E)-3-[4-methoxy-3-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-11-16-7-8-17(11)10-13-9-12(4-6-15(18)19)3-5-14(13)20-2/h3-9H,10H2,1-2H3,(H,18,19)/b6-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNCJOZURTVITM-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)C=CC(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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